10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of heterocyclic compound . It belongs to a class of compounds that includes pyrimido[4,5-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrimido[4,5-b]quinoline . These compounds are synthesized from starting materials like 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione .
Synthesis Analysis
The synthesis of these types of compounds involves a one-pot three-component condensation process . The starting materials include 4-chloro aniline, aromatic aldehyde, and barbituric acid . The process uses low transition temperature mixtures as new generation and sustainable solvents . This method is efficient and green, with simple methodology, easy workup procedures, and no chromatographic purification required .Molecular Structure Analysis
The structures of these synthesized compounds were elucidated by elemental analysis, IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The synthesis of these compounds involves the electrophilic activation of the carbonyl group of the aromatic aldehyde due to the hydrogen bonding nature of low transition temperature mixtures .Scientific Research Applications
Corrosion Inhibition
The quinoline derivatives, including structures similar to 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, have been explored for their effectiveness in inhibiting corrosion. Specifically, 5-arylpyrimido-[4,5-b]quinoline-diones have shown significant potential as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, conforming to the Langmuir adsorption isotherm and acting predominantly as cathodic-type inhibitors. This is substantiated by weight loss, electrochemical studies, and surface analysis through scanning electron microscopy, alongside theoretical quantum chemical calculations and molecular dynamics simulations to understand the adsorption characteristics and inhibition mechanisms (Verma et al., 2016).
Synthetic Methodologies
Quinoline and its derivatives are fundamental scaffolds in the synthesis of complex heterocyclic compounds due to their diverse biological activities. Research into the synthesis of quinoline derivatives, akin to this compound, reveals innovative approaches that enable the formation of these complex structures through efficient synthetic routes. For instance, the introduction of benzo[h]quinoline and 1,10-phenanthroline subunits via Friedländer synthesis demonstrates the versatility and adaptability of quinoline derivatives in organic synthesis, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Riesgo et al., 1996).
Green Chemistry
The synthesis of quinoline derivatives, including those structurally related to this compound, also underscores the importance of green chemistry principles. A notable example is the L-proline-catalyzed "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method highlights the environmental benefits of using water as a solvent, high atom economy, and the elimination of extraction and chromatographic purification steps, thereby aligning with the goals of sustainable and environmentally friendly chemical synthesis (Rajesh et al., 2011).
Future Directions
The synthetic approaches of these types of compounds provide an innovative molecular framework for the design of new active heterocyclic compounds . They have shown certain-to-excellent antibacterial and antifungal activity, which suggests potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-11-24-19(13-7-6-8-14(12-13)25(28)29)22-20-17(21(24)27)18(26)15-9-4-5-10-16(15)23(20)2/h4-10,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOGTFBZLAPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.